Acide 4-(4-nitrophényl)benzoïque

Vue d'ensemble

Description

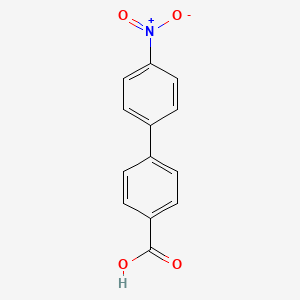

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.

The exact mass of the compound [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

L'acide 4-(4-nitrophényl)benzoïque est utilisé dans la recherche en protéomique en tant que composé d'acide benzoïque substitué par un nitrophényle . Il sert de précurseur à la synthèse de peptides et de protéines, qui sont fondamentales pour comprendre les processus biologiques et les mécanismes des maladies.

Radiofluoration des biomolécules

Ce composé est utilisé dans la radiofluoration indirecte des biomolécules, en particulier dans la préparation de synthons d'acylation marqués au 18 F . Ces synthons sont essentiels pour l'imagerie par tomographie par émission de positons (TEP), aidant à la visualisation des processus physiologiques au niveau cellulaire.

Étalonnage de la réduction catalytique

La réduction catalytique du 4-nitrophénol par des matériaux nanostructurés est une réaction de référence pour évaluer l'activité de ces matériaux . L'this compound joue un rôle dans ce processus, fournissant des informations sur l'efficacité et la cinétique des réactions catalytiques.

Biocatalyse et cinétique enzymatique

En biocatalyse, l'this compound est utilisé pour étudier la cinétique de l'hydrolyse enzymatique des liaisons esters . Cette recherche est essentielle pour le développement de nouvelles enzymes et

Activité Biologique

[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- (CAS Number: 5737-85-9) is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a nitro group that may influence its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C₁₃H₉NO₄

- Melting Point : >300 °C

- Structure : The compound consists of a biphenyl core with a carboxylic acid and a nitro substituent.

Antimicrobial Properties

Recent studies have indicated that derivatives of biphenyl compounds exhibit significant antimicrobial activity. The presence of the nitro group in [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- may enhance its ability to act against various bacterial strains. For instance, it has been observed that similar compounds demonstrate effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can lead to varying degrees of antimicrobial efficacy .

The biological activity of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- is hypothesized to involve:

- Electron Transfer Reactions : The nitro group can act as an electron-withdrawing group, stabilizing negative charges on adjacent atoms. This property is crucial in various catalytic processes and may contribute to its antimicrobial effects.

- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to strand breaks and subsequent cell death in bacteria. This mechanism is particularly relevant for compounds targeting bacterial infections .

Study 1: Antimycobacterial Activity

A study investigated the antimycobacterial activity of several biphenyl derivatives, including [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. The results indicated that this compound exhibited significant activity against Mycobacterium smegmatis with an MIC value comparable to established antimycobacterial agents. The study highlighted the potential of this compound as a scaffold for developing new antimycobacterial drugs .

Study 2: Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- on human fibroblast cells. The results demonstrated a selectivity index (SI) greater than 10, indicating low toxicity and promising potential for further development as a therapeutic agent. This finding is critical for evaluating the safety profile of the compound in potential clinical applications .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4-(4-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYINHPAEAYJDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059073 | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-89-7 | |

| Record name | 4′-Nitro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 92-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitro-4'-biphenylcarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM5ZA4XV5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 4'-nitro[1,1'-biphenyl]-4-carboxylic acid interact with dirhenium complexes, and what are the potential implications of this interaction?

A1: 4'-Nitro[1,1'-biphenyl]-4-carboxylic acid acts as a ligand, replacing acetate ligands in dirhenium(III,II) complexes like Re2(μ-O2CCH3)Cl4(μ-Ph2PCH2PPh2)2. [] This substitution leads to the formation of new paramagnetic dirhenium complexes where the 4'-nitro[1,1'-biphenyl]-4-carboxylate coordinates to the rhenium centers. [] Density Functional Theory (DFT) calculations suggest that the unpaired electron in these complexes primarily resides in the metal-metal δ* antibonding orbital. [] These findings are significant as they represent the first examples of paramagnetic dirhenium complexes containing nitrobenzoate ligands, potentially opening avenues for exploring their magnetic and electronic properties. []

Q2: What insights do the spectroscopic and electrochemical studies provide about the dirhenium complex containing 4'-nitro[1,1'-biphenyl]-4-carboxylate ligands?

A2: Studies employing UV-Vis, IR, and EPR spectroscopy, along with electrochemical measurements, were conducted on the dirhenium complex incorporating 4'-nitro[1,1'-biphenyl]-4-carboxylate ligands. [] These analyses, combined with single-crystal X-ray structure determination, helped characterize the complex and determine its properties. [] Notably, the X-ray crystallography revealed a Re-Re bond distance of 2.2967(4) Å in the complex. [] Furthermore, these studies, particularly the EPR spectroscopy coupled with DFT analysis, provided crucial information about the electronic structure, confirming that the unpaired electron occupies the metal-metal δ* antibonding orbital. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.